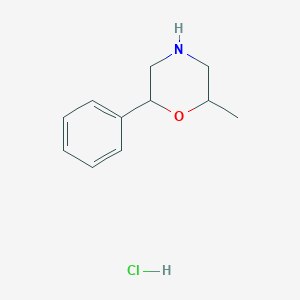

2-Methyl-6-phenylmorpholine hcl

Description

Overview of the Morpholine (B109124) Scaffold in Chemical Biology and Organic Chemistry

The morpholine scaffold, a six-membered heterocyclic ring containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation stems from its frequent appearance in a wide array of bioactive molecules and approved drugs, owing to its favorable physicochemical, biological, and metabolic properties. nih.govsci-hub.se The presence of the ether oxygen atom reduces the basicity of the nitrogen atom compared to similar secondary amines like piperidine (B6355638), a property that influences its biological interactions and applications. wikipedia.org

In organic synthesis, morpholine is a versatile and readily available building block. researchgate.net It is widely used in the preparation of various pharmaceuticals, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Its low cost and polarity also make it a common solvent for chemical reactions. wikipedia.orgchemicalbook.com The morpholine ring's flexible conformation and its ability to engage in both hydrophilic and lipophilic interactions contribute to the improved solubility and bioavailability of drug candidates. ontosight.ainih.gov This has led to its extensive use in developing treatments for central nervous system (CNS) disorders, where it can enhance permeability across the blood-brain barrier. nih.govacs.org

The synthetic versatility of the morpholine scaffold allows for the creation of extensive libraries of compounds for screening in drug discovery programs. researchgate.net Researchers have developed numerous synthetic methodologies for its preparation, starting from materials like vicinal amino alcohols, oxiranes, and aziridines. researchgate.netorganic-chemistry.org

Historical and Contemporary Academic Research Context of Phenylmorpholine Derivatives

Phenylmorpholine derivatives, a class of compounds characterized by a phenyl group attached to the morpholine ring, have a significant history in academic and pharmaceutical research. The parent compound, 2-phenylmorpholine, is the foundation for this class. wikipedia.org A well-known derivative, phenmetrazine (3-methyl-2-phenylmorpholine), was historically used as a psychostimulant. nih.govwikipedia.org

Contemporary research into substituted phenylmorpholines continues to explore their potential for various medical applications, including as anorectics and for the treatment of ADHD. wikipedia.org Many of these compounds function as releasing agents for monoamine neurotransmitters such as dopamine (B1211576) and norepinephrine. wikipedia.orgwikipedia.org The ongoing investigation into these derivatives is driven by the need to understand their structure-activity relationships (SAR), which dictate their potency and selectivity for different biological targets. sci-hub.se For example, research has shown that substitutions on the phenyl or morpholine rings can significantly alter the pharmacological profile of these compounds. nih.gov

The academic interest in phenylmorpholine derivatives is also fueled by their potential to serve as scaffolds for new therapeutic agents. By modifying the core structure, researchers aim to develop novel compounds with improved efficacy and safety profiles for a range of conditions, including obesity, drug addiction, and depression. google.com

Scope and Significance of Academic Inquiry into 2-Methyl-6-phenylmorpholine (B3054326) HCl

While extensive research exists for the broader class of phenylmorpholine derivatives, academic inquiry specifically into 2-Methyl-6-phenylmorpholine HCl is less documented in publicly available literature. However, the significance of investigating this particular isomer can be inferred from the established knowledge of related compounds.

The structure of 2-Methyl-6-phenylmorpholine features a methyl group and a phenyl group at opposite ends of the morpholine ring. This substitution pattern is distinct from the more widely studied phenmetrazine, where both substituents are on the same side of the ring (positions 2 and 3). The specific stereochemistry of the methyl and phenyl groups (whether they are cis or trans to each other) would be a critical factor in determining the molecule's three-dimensional shape and, consequently, its biological activity.

Academic inquiry into this compound would likely focus on several key areas:

Synthesis and Characterization: Developing efficient synthetic routes to isolate specific stereoisomers of 2-Methyl-6-phenylmorpholine and fully characterizing their chemical and physical properties.

Pharmacological Profiling: Investigating its activity at monoamine transporters to determine if it acts as a releasing agent or uptake inhibitor for dopamine, norepinephrine, and serotonin. This would clarify its potential as a stimulant or for other CNS applications.

Structure-Activity Relationship (SAR) Studies: Comparing the activity of 2-Methyl-6-phenylmorpholine with other known phenylmorpholine derivatives to understand how the positioning of the methyl and phenyl groups influences its interaction with biological targets.

The potential for this compound to exhibit a unique pharmacological profile makes it a compelling target for academic research. Its study could lead to the discovery of new chemical entities with therapeutic potential or provide a deeper understanding of the structural requirements for activity within the phenylmorpholine class.

Properties

CAS No. |

91246-11-6 |

|---|---|

Molecular Formula |

C11H16ClNO |

Molecular Weight |

213.70 g/mol |

IUPAC Name |

2-methyl-6-phenylmorpholine;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H |

InChI Key |

OVAQUUGIRTTXKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC(O1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 6 Phenylmorpholine Hcl

Diverse Synthetic Routes to the Morpholine (B109124) Core

The construction of the morpholine ring is a fundamental step in the synthesis of 2-methyl-6-phenylmorpholine (B3054326) HCl. Various strategies have been developed to efficiently assemble this heterocyclic system.

Synthesis from Vicinal Amino Alcohols and Their N- and O-Substituted Derivatives

A prevalent and classical approach to morpholine synthesis involves the use of vicinal amino alcohols as key starting materials. researchgate.netresearchgate.net These compounds, possessing both an amino and a hydroxyl group on adjacent carbons, are primed for cyclization to form the morpholine ring. The general strategy often involves the dehydration of bis-(2-hydroxyethyl)amines, which can be achieved by heating in the presence of strong acids like sulfuric acid or polyphosphoric acid. researchgate.net The yields for this method can vary significantly, ranging from 29% to 92%. researchgate.net

A more modern and efficient variation of this method utilizes reagents like ethylene (B1197577) sulfate (B86663) in a one or two-step, redox-neutral protocol. nih.govorganic-chemistry.org This approach is noted for its high yields and environmental benefits over traditional methods. nih.govchemrxiv.org The key to this methodology is the selective monoalkylation of the primary amine in the 1,2-amino alcohol with ethylene sulfate, followed by cyclization. nih.gov The selectivity of this reaction is influenced by the structure of the amino alcohol and the properties of the ethylene sulfate. nih.gov

Another method involves the intramolecular cyclization of N-substituted diethanolamines. For instance, the Mitsunobu reaction, employing triphenylphosphine (B44618) (TPP) and diisopropyl azodicarboxylate (DIAD), can be used as a dehydrating system to facilitate ring closure. researchgate.net

Approaches via Oxiranes and Aziridines

Oxiranes (epoxides) and aziridines serve as valuable three-atom building blocks for the synthesis of the morpholine core. researchgate.net These strained heterocycles readily undergo ring-opening reactions with appropriate nucleophiles, providing a pathway to construct the 1,4-oxazine framework.

One strategy involves the reaction of N-substituted aziridines with halogenated alcohols in the presence of a Lewis acid. This is followed by a base-mediated intramolecular ring closure of the resulting haloalkoxy amine to yield the morpholine ring. researchgate.net Similarly, the reaction of vinyloxiranes with amino alcohols, catalyzed by a palladium(0) complex, followed by an in-situ iron(III)-catalyzed heterocyclization, provides a route to substituted morpholines with good yields and diastereoselectivities. organic-chemistry.org

The use of enantiomerically pure amino acids and amino alcohols can lead to the synthesis of a diverse range of methyl-substituted morpholines with systematic variation in regiochemistry and stereochemistry. nih.gov A tandem acylnitrene aziridination-aziridine ring-opening sequence offers a facile route to vicinal amino alcohols, which are key precursors for morpholine synthesis. nih.gov This method allows for the introduction of various substituents with high regioselectivity. nih.gov

One-Pot Multicomponent Reactions in Morpholine Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like morpholines in a single step from three or more starting materials. preprints.orgnih.gov These reactions are highly atom-economical and reduce the need for intermediate purification steps. mdpi.com

A notable example is the catalyst- and base-free one-pot, four-component reaction of a glycosyl amino alcohol, chloroacetone, an acid, and an isocyanide to construct substituted morpholine glycoconjugates. researchgate.net Another approach utilizes a photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes under continuous flow conditions to produce substituted morpholines. organic-chemistry.org

Targeted Synthesis of Phenylmorpholine Analogues and Related Compounds

The introduction of the phenyl and methyl groups at the 2 and 6 positions of the morpholine ring requires specific synthetic strategies. These methods often build upon the core morpholine synthesis techniques with modifications to incorporate the desired substituents.

Reductive Amination Strategies

Reductive amination is a key transformation for the formation of C-N bonds and is applicable to the synthesis of phenylmorpholine analogues. While direct search results for the reductive amination in the synthesis of 2-methyl-6-phenylmorpholine HCl are limited, the general principle involves the reaction of a suitable keto-precursor with an amine in the presence of a reducing agent. For instance, the synthesis of phenmetrazine analogues has been achieved through the reduction of keto-hydroxymorpholines with sodium borohydride. nih.gov

Cyclization Reactions for Ring Closure

The final ring-closing step is critical in forming the morpholine heterocycle. In the synthesis of phenylmorpholine analogues, this is often achieved through acid-catalyzed cyclization. For example, hydroxymorpholine precursors can be cyclized using sulfuric acid in dichloromethane (B109758) to form the optically active phenylmorpholine ring. nih.gov

The synthesis of substituted N-phenylmorpholine compounds can also be achieved by heating substituted anilines with an excess of 2-chloroethyl ether in the presence of an alkali. google.com This solvent-free method is cost-effective and provides good yields, particularly for sterically hindered anilines. google.com

Migratory insertion polymerization (MIP) and monomer cyclization (MC) represent more advanced cyclization strategies, although their direct application to 2-methyl-6-phenylmorpholine is not explicitly detailed in the provided results. xmu.edu.cn These methods offer potential for creating cyclic structures under specific reaction conditions. xmu.edu.cn

Molecular Rearrangements in Morpholine Formation

The formation of the morpholine ring in compounds like 2-methyl-6-phenylmorpholine can be achieved through various synthetic routes, some of which involve key molecular rearrangements. One notable approach is the aza-Prins reaction, which has been successfully employed in the synthesis of related benzomorphan (B1203429) structures. csic.es This reaction involves the cyclization of a homoallylamine with an aldehyde, often catalyzed by a Lewis acid like bismuth triflate (Bi(OTf)₃), to form a 6-oxa-2-azabicyclo[3.2.1]octane intermediate. csic.es This bicyclic system can then be further transformed through a series of steps, including hydrogenolysis and N-alkylation, to yield the desired piperidine (B6355638) precursor, which subsequently undergoes intramolecular cyclization to form the final morphan scaffold. csic.es

Another relevant rearrangement-based strategy is the Prins cyclization, which has been utilized to synthesize substituted tetrahydropyrans, a core structural motif within the morpholine ring system. This reaction can be catalyzed by copper(II) triflate-bisphosphine complexes, which facilitate an olefin migration followed by the cyclization event. nih.gov This method offers a convenient route to various substituted tetrahydropyrans with good to excellent yields and high diastereoselectivities. nih.gov

Stereoselective and Enantiopure Synthesis of this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and enantiopure synthetic methods for this compound is of paramount importance.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.org For instance, pseudoephedrine and its analogue, pseudoephenamine, have proven to be effective chiral auxiliaries in the diastereoselective alkylation of amides, leading to the formation of enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.gov Pseudoephenamine, in particular, has shown remarkable stereocontrol in alkylation reactions, especially those forming quaternary carbon centers. nih.gov

Another class of effective chiral auxiliaries includes oxazolidinones and camphorsultam. wikipedia.org Camphorsultam has demonstrated superiority in certain reactions, such as the Michael addition of thiols to N-methacryloylcamphorsultam, yielding products with high diastereoselectivity. wikipedia.org The choice of chiral auxiliary and reaction conditions, including the presence of additives like lithium chloride and the solvent system, can significantly influence the diastereoselectivity of the synthetic step. wikipedia.org

Phase-transfer catalysis (PTC) using cinchona-derived ammonium (B1175870) salts represents another powerful organocatalytic method for the enantioselective α-alkylation of malonates, which can be precursors to chiral building blocks. nih.gov

Achieving high diastereoselectivity is a critical aspect of synthesizing complex molecules with multiple stereocenters. In the context of morpholine and related heterocyclic synthesis, several strategies have been developed to control the relative stereochemistry of the final product.

The aza-Prins reaction, mentioned earlier, can proceed with high diastereoselectivity. For example, the reaction of (R)-(benzyloxy)(phenyl)acetaldehyde with N-tosylhomoallylamine promoted by Bi(OTf)₃ can yield a significant excess of one diastereomer of the 6-oxa-2-azabicyclo[3.2.1]octane intermediate. csic.es

Similarly, the copper(II)-bisphosphine-catalyzed olefin migration and Prins cyclization for the synthesis of substituted tetrahydropyrans exhibits excellent diastereoselectivities. nih.gov The choice of ligand and reaction conditions plays a crucial role in maximizing the diastereomeric ratio of the products. nih.gov For instance, the use of specific phosphine (B1218219) ligands with varied bite angles can allow the reaction to proceed at room temperature with high yields and diastereoselectivity. nih.gov

"One-pot" reaction sequences, combining alkylation and ene-imine cyclization, have also been developed for the highly efficient and diastereoselective synthesis of substituted 5-phenylmorphans, yielding the desired product as a single diastereomer. nih.gov

When a synthesis does not proceed with perfect stereoselectivity, or when a racemic mixture is produced, the separation of stereoisomers becomes necessary. Configurational isomers, such as enantiomers and diastereomers, are stable and can be separated under typical conditions. researchgate.net

High-performance liquid chromatography (HPLC) is a widely used technique for the separation of stereoisomers. nih.govmdpi.com Chiral stationary phases (CSPs) are specifically designed to interact differently with each enantiomer, allowing for their separation. researchgate.netmdpi.com Cinchona alkaloid-based zwitterionic CSPs have been shown to be effective for the separation of β-methyl-substituted amino acids in the polar ionic mode. mdpi.com Another approach involves the use of cyclodextrin-based CSPs, where the introduction of specific substituent groups can enhance the separation ability for certain isomers through interactions like π-π stacking. researchgate.net

Pre-column derivatization is another strategy where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. diva-portal.org These diastereomers have different physical properties and can often be separated using standard chromatographic techniques on an achiral stationary phase. diva-portal.org For example, chiral alcohols have been successfully separated after derivatization with enantiopure (2S)-2-acetoxypropionyl chloride or (R)-trans-chrysanthemoyl chloride. diva-portal.org

Recrystallization can also be an effective method for separating diastereomers, as demonstrated in the isolation of a pure diastereomer after an aza-Prins reaction. csic.es

Derivatization Strategies for Functionalization of the this compound Scaffold

Derivatization of the 2-methyl-6-phenylmorpholine scaffold is a key strategy for modulating its biological activity and exploring structure-activity relationships. This can involve modifications at various positions of the morpholine ring or the phenyl substituent.

One common derivatization involves the N-alkylation or N-acylation of the morpholine nitrogen. For instance, after the removal of a protecting group like tosyl, the secondary amine can be methylated using formaldehyde (B43269) and a reducing agent such as sodium cyanoborohydride. csic.es

Functionalization can also be achieved through reactions on the aromatic ring. For example, in the synthesis of related morphan structures, intramolecular Friedel-Crafts cyclization of a benzyl-functionalized piperidine is a key step to form an additional ring. csic.es

The synthesis of various substituted 5-phenylmorphans has been achieved through a "one-pot" alkylation and ene-imine cyclization of N-benzyl-4-aryl-1,2,3,6-tetrahydropyridine with substituted allyl halides. nih.gov This allows for the introduction of various alkyl and aryl substituents onto the morphan skeleton. nih.gov

Comprehensive Spectroscopic and Structural Characterization of 2 Methyl 6 Phenylmorpholine Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2-Methyl-6-phenylmorpholine (B3054326) HCl would present distinct signals corresponding to each unique proton in the molecule. The presence of the hydrochloride salt means the morpholine (B109124) nitrogen is protonated (-N⁺H₂-), which influences the chemical shifts of adjacent protons. The phenyl group typically exhibits signals in the aromatic region (δ 7.0-8.0 ppm). The protons on the morpholine ring (H2, H3, H5) and the methyl group (H7) would appear in the aliphatic region. Due to the chiral centers at C2 and C6, the protons on the methylene (B1212753) carbons (C3 and C5) are diastereotopic and would be expected to appear as distinct signals, each likely as a doublet of doublets.

The ¹³C NMR spectrum provides a count of the unique carbon atoms. For 2-Methyl-6-phenylmorpholine, eleven distinct signals are expected, corresponding to the six carbons of the phenyl ring, the four carbons of the morpholine ring, and the single methyl carbon. The chemical shifts are indicative of the carbon's electronic environment; for instance, the phenyl carbons appear between δ 120-140 ppm, while the aliphatic carbons of the morpholine ring and the methyl group resonate at higher field (lower ppm values).

Table 1: Predicted ¹H NMR Spectral Data for 2-Methyl-6-phenylmorpholine HCl

| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.50 | Multiplet |

| H6 | ~4.50 | Doublet of Doublets |

| H2 | ~4.00 | Multiplet |

| H3a, H3b | 3.00 - 3.50 | Multiplets |

| H5a, H5b | 2.80 - 3.30 | Multiplets |

| Methyl-H | ~1.30 | Doublet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| Phenyl C (quaternary) | 135 - 140 |

| Phenyl CH | 125 - 130 |

| C6 | 75 - 80 |

| C2 | 70 - 75 |

| C3 | 45 - 55 |

| C5 | 45 - 55 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) spectra correlate protons with the carbons to which they are directly attached. libretexts.orgyoutube.comresearchgate.net This allows for the direct pairing of ¹H and ¹³C signals identified in the 1D spectra. For example, the doublet signal of the methyl protons would show a cross-peak to the methyl carbon signal in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). libretexts.orgnih.gov This technique is crucial for piecing together the molecular skeleton. For instance, in 2-Methyl-6-phenylmorpholine, an HMBC spectrum would show a correlation between the methyl protons and the C2 carbon of the morpholine ring, confirming the position of the methyl group. It would also show correlations between the H6 proton and the carbons of the phenyl ring, establishing the connectivity of the two main structural fragments.

The six-membered morpholine ring typically adopts a chair conformation. In substituted morpholines, this ring can undergo inversion, where axial substituents become equatorial and vice versa. Variable Temperature (VT) NMR studies are used to investigate such dynamic processes. researchgate.net

For 2-Methyl-6-phenylmorpholine, the two bulky substituents (methyl and phenyl) are expected to predominantly occupy equatorial positions in the most stable chair conformation. At room temperature, if the ring inversion is rapid on the NMR timescale, the signals for axial and equatorial protons at C3 and C5 might be averaged. By lowering the temperature, this inversion process can be slowed. Below a certain point (the coalescence temperature), the exchange becomes slow enough that distinct signals for the axial and equatorial protons can be resolved, allowing for the determination of the energy barrier for the ring inversion process. scribd.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the determination of the exact elemental formula of the compound. For this compound, the analysis would be performed on the protonated free base, [C₁₁H₁₅NO + H]⁺. The theoretical exact mass can be calculated, and a match with the experimentally determined mass (typically within a tolerance of 5 ppm) provides unambiguous confirmation of the molecular formula. nih.gov

Table 3: HRMS Data for the Protonated Molecule

| Species | Elemental Formula | Theoretical m/z |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for identifying individual components within a mixture. For the analysis of this compound, the compound would first be converted to its more volatile free base form before injection into the gas chromatograph.

The GC component separates the compound based on its boiling point and interaction with the column's stationary phase, resulting in a characteristic retention time. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. elsevier.comnih.gov The resulting mass spectrum shows a pattern of fragment ions that is a unique fingerprint of the molecule's structure. Expected fragments for 2-Methyl-6-phenylmorpholine would include the molecular ion peak and peaks corresponding to the loss of the methyl group or cleavage of the morpholine ring.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS is utilized for the identification and confirmation of the compound.

Samples for LC-MS analysis are typically prepared by dissolving the compound in a suitable solvent mixture, such as acetonitrile (B52724)/water, often with a small percentage of formic acid to facilitate protonation. ljmu.ac.uk The separation is achieved on a chromatographic column, such as a C18 column, under specific conditions of flow rate and temperature. ljmu.ac.uksielc.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this type of molecule, operating in positive ion mode to generate the protonated molecule [M+H]⁺. ljmu.ac.uk For 2-Methyl-6-phenylmorpholine, the protonated molecule would be observed at a mass-to-charge ratio (m/z) of 192. ljmu.ac.uk In-source collision-induced dissociation (CID) can be employed by increasing the fragmentor voltage, which induces fragmentation of the parent ion. This fragmentation pattern provides valuable structural information and is a key component in confirming the identity of the molecule. ljmu.ac.uk The fragmentation of positional isomers, such as 2-methyl-, 3-methyl-, and 4-methyl-phenylmorpholine, has been shown to be consistent, with the protonated molecule at m/z 192 being a common feature. ljmu.ac.uk

Table 1: Example LC-MS Parameters for Analysis of Phenylmorpholine Analogs

| Parameter | Value |

|---|---|

| LC System | Agilent LC-MSD or similar |

| Column | HP-ULTRA 1 (12 m x 0.2 m x 0.33 µm) or equivalent |

| Mobile Phase | Acetonitrile/Water (1:1, containing 0.1% formic acid) |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 0.5 µL |

| MS Detector | Single Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Drying Gas | Nitrogen at 350 °C, 12 L/min |

| Nebulizer Gas | Nitrogen at 50 psi |

| Observed Ion | [M+H]⁺ at m/z 192 |

| Fragmentor Voltage | 50 V (for parent ion) to 150 V (for fragmentation) |

Data synthesized from reference ljmu.ac.uk

Chemical Ionization Mass Spectrometry

Chemical Ionization (CI) is a soft ionization technique that produces less fragmentation than electron impact (EI) ionization, often resulting in a clear molecular ion or protonated molecule peak. A specific type of CI, Atmospheric Pressure Chemical Ionization (APCI), is particularly suitable for compounds that are less polar and have some volatility. nih.gov

For the analysis of related phenylmorpholine analogs, APCI coupled with high-resolution mass spectrometry (HRMS) has been used to determine the accurate mass of the protonated molecule. nih.gov This technique provides high mass accuracy, typically within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition. For example, the theoretical mass for the protonated form of a methyl-phenylmorpholine isomer ([C₁₂H₁₈NO]⁺) is m/z 192.138291. nih.gov Experimental data from APCI-HRMS analysis of related compounds have shown measured masses very close to this theoretical value, confirming their elemental composition. nih.gov

Table 2: Example APCI-HRMS Parameters for Phenylmorpholine Analogs

| Parameter | Value |

|---|---|

| Mass Spectrometer | Bruker micrOTOF-Q III or similar |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) |

| Capillary Voltage | 4000 V |

| Corona Current | 4000 nA |

| Nebulizer Gas Pressure | 2.0 bar |

| Drying Gas Flow | 3.0 L/min |

| Vaporizer Temperature | 100–400 °C |

| Mass Range | m/z 100–1600 |

| Data Analysis Software | MicroTof control and HyStar |

Data synthesized from reference nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and ATR-IR are essential for identifying the functional groups present in a molecule. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the molecule's functional groups. For the analysis of this compound, the sample is typically prepared as a potassium bromide (KBr) disc to obtain the spectrum of the solid material. rsc.org

The resulting spectrum would exhibit characteristic absorption bands. Key expected vibrations include:

N-H stretching: As a hydrochloride salt, the morpholine nitrogen will be protonated. This results in a broad absorption band for the N⁺-H stretch, typically in the region of 2400-2800 cm⁻¹.

C-H stretching: Aromatic C-H stretches from the phenyl group appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and morpholine ring carbons appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations from the phenyl group are expected in the 1450-1600 cm⁻¹ region. rsc.org

C-O-C stretching: The ether linkage in the morpholine ring will produce a strong C-O-C stretching band, typically around 1100 cm⁻¹.

C-N stretching: The C-N stretching vibrations of the morpholine ring are expected in the 1000-1200 cm⁻¹ range.

The analysis of related hydrochloride salts shows that intermolecular interactions, particularly between the protonated amine (N⁺-H) and the chloride ion (Cl⁻), significantly influence the IR spectrum. biointerfaceresearch.com

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FT-IR spectroscopy. It is particularly advantageous because it requires minimal to no sample preparation and is non-destructive. nih.gov The solid powder of this compound can be placed directly onto the ATR crystal (e.g., diamond or germanium), and the spectrum can be collected rapidly. nih.gov

The resulting ATR-IR spectrum is generally very similar to a traditional transmission FT-IR spectrum, displaying the same characteristic functional group frequencies. This makes ATR-IR a rapid and efficient method for identity confirmation and quality control. nih.gov Standard operating parameters include a spectral range of 4000–650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio. nih.gov

X-ray Diffraction for Solid-State Structure Determination and Absolute Configuration

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique can unambiguously establish the relative configuration of all stereogenic centers in a molecule. nih.gov For a chiral compound like 2-Methyl-6-phenylmorpholine, which has two stereocenters at the C2 and C6 positions, XRD is crucial for assigning the cis or trans relationship between the methyl and phenyl substituents.

Furthermore, XRD can be used to determine the absolute configuration of an enantiomerically pure sample. researchgate.net This is achieved by analyzing the anomalous scattering of X-rays, a phenomenon that is dependent on the X-ray wavelength and the atomic number of the elements present. mit.edu The presence of the chlorine atom in the hydrochloride salt can enhance the anomalous scattering effect, making the determination of the absolute configuration more reliable compared to molecules containing only light atoms like carbon, nitrogen, and oxygen. mit.edusoton.ac.uk The success of the absolute structure determination is often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.net

Obtaining a high-quality single crystal of the analyte is a prerequisite for a successful XRD analysis, which can sometimes be a challenge. researchgate.net However, when successful, the technique provides precise bond lengths, bond angles, and torsional angles, giving a complete picture of the molecule's conformation in the solid state.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from any impurities or related isomers.

High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity analysis. A reversed-phase (RP-HPLC) method is typically employed, using a C18 stationary phase. researchgate.net The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer. researchgate.netnih.gov Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the phenyl group absorbs, such as 230 nm. researchgate.net A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products, allowing for accurate purity determination. nih.gov Method validation according to established guidelines ensures that the method is linear, accurate, precise, and robust. nih.govnih.gov

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique used for qualitative assessment of purity and for monitoring the progress of chemical reactions. A sample solution is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The separated spots are visualized, typically under UV light. The retention factor (Rf) value is characteristic for a compound in a given system and can be used for identification purposes by comparing it to a standard.

Table 3: Example HPLC Method Parameters for Analysis of Related Compounds

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 mm × 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.02 M Ammonium (B1175870) Acetate (pH 7.4) (75:25, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Linearity Range | 20-500 µg/mL |

| Limit of Detection (LOD) | ~0.05-0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~0.16-0.2 µg/mL |

Data synthesized and adapted from references researchgate.netnih.gov

Stereochemical Investigations and Conformational Analysis of 2 Methyl 6 Phenylmorpholine Hcl

Elucidation of Absolute and Relative Stereochemistry of the Morpholine (B109124) Ring System

The 2-Methyl-6-phenylmorpholine (B3054326) molecule possesses two stereocenters at the C2 and C6 positions of the morpholine ring, giving rise to possible stereoisomers. The relative stereochemistry (cis or trans) refers to the spatial orientation of the methyl and phenyl substituents relative to each other. In the cis isomer, both substituents are on the same side of the morpholine ring, while in the trans isomer, they are on opposite sides.

Studies on substituted morpholines, such as phendimetrazine (3,4-dimethyl-2-phenylmorpholine), have confirmed the existence of both cis and trans isomers. cdnsciencepub.comcdnsciencepub.com The determination of the specific stereochemistry of these isomers is often achieved through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and X-ray crystallography. cdnsciencepub.comnih.gov For instance, in analogous compounds, the configurations have been established as cis-3-CH₃, cis-2-phenyl for the cis isomer and trans-3-CH₃, cis-2-phenyl for the trans isomer. cdnsciencepub.comcdnsciencepub.com

The absolute stereochemistry (R or S configuration) at each chiral center can be determined using methods such as single-crystal X-ray diffraction analysis of the compound or a suitable derivative. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) can be employed to resolve racemic mixtures into their individual enantiomers. nih.gov

Conformational Preferences of the Morpholine Ring (e.g., Chair Conformation)

The morpholine ring, similar to cyclohexane, is not planar and adopts non-planar conformations to relieve ring strain. The most stable and preferred conformation for the morpholine ring is the chair conformation. cdnsciencepub.comnih.govwikipedia.org In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain.

Studies on various substituted morpholines have consistently shown a preference for the chair conformation in both solution and solid states. cdnsciencepub.comcdnsciencepub.com This preference is driven by the minimization of torsional strain, where adjacent bonds are in a staggered arrangement. Alternative conformations, such as the boat or twist-boat, are significantly higher in energy and are generally considered as transition states in the process of ring inversion.

Influence of Substituents on Ring Conformation and Stereoisomeric Equilibria

The presence of substituents on the morpholine ring significantly influences the conformational equilibrium. In a substituted morpholine ring in a chair conformation, the substituents can occupy either an axial or an equatorial position. Due to steric interactions, bulky substituents generally prefer to occupy the equatorial position to minimize 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com

In the case of 2-Methyl-6-phenylmorpholine, both the methyl and phenyl groups will have a preference for the equatorial position to achieve greater stability. cdnsciencepub.com For the cis-isomer, a chair conformation with both the methyl and phenyl groups in equatorial positions would be the most stable. For the trans-isomer, one substituent would be axial and the other equatorial. The ring can undergo a "ring flip" to an alternative chair conformation where the axial and equatorial positions are interchanged. The equilibrium between these two chair conformers for the trans-isomer will favor the conformation where the larger phenyl group occupies the equatorial position. libretexts.org

The nature of the substituents and their interactions can also lead to conformational rigidity. nih.gov For instance, certain substitution patterns can lock the morpholine ring into a specific, preferred conformation. nih.gov

Experimental Techniques for Stereochemical Assignment (e.g., Isotopic Labeling, NMR Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical and conformational analysis of morpholine derivatives.

¹H NMR Coupling Constants : The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons in the morpholine ring is dependent on the dihedral angle between them. This relationship is described by the Karplus equation. By analyzing the coupling constants, it is possible to deduce the relative orientation of the protons and thus the conformation of the ring. For example, a large coupling constant is typically observed for diaxial protons, while smaller coupling constants are seen for axial-equatorial and diequatorial protons.

¹³C NMR Chemical Shifts : The chemical shifts of the carbon atoms in the morpholine ring are also sensitive to the stereochemistry. cdnsciencepub.com The position of a substituent (axial or equatorial) influences the chemical shifts of the ring carbons due to steric effects, such as the γ-gauche effect, where an axial substituent causes an upfield shift (to lower ppm values) of the γ-carbon. cdnsciencepub.comcdnsciencepub.com

Isotopic Labeling : Isotopic labeling is a technique used to track the passage of an isotope through a reaction or to elucidate structural information. wikipedia.orgmusechem.com In the context of stereochemical assignment, deuterium (²H) labeling can be particularly useful. cdnsciencepub.com For instance, the use of deuteriomethyliodide for quaternization of the nitrogen atom in morpholines allows for the unambiguous determination of the preferred steric course of the reaction (axial or equatorial attack) by analyzing the ¹³C NMR spectrum. cdnsciencepub.comcdnsciencepub.com The γ-syn-axial effect observed in ¹³C NMR of these labeled compounds provides clear evidence for the stereochemical outcome. cdnsciencepub.comresearchgate.net

Synthesis and Mechanistic in Vitro Exploration of 2 Methyl 6 Phenylmorpholine Hcl Analogues and Derivatives

Rational Design Principles for Novel Phenylmorpholine Derivatives

The rational design of novel phenylmorpholine derivatives is anchored in the recognition of the morpholine (B109124) ring as a "privileged pharmacophore." nih.govnih.gov This means the morpholine scaffold is a versatile molecular framework that can be modified to interact with a wide range of biological targets. nih.gov The core strategy involves making systematic structural changes to the parent 2-Methyl-6-phenylmorpholine (B3054326) structure to enhance potency, selectivity, and modulate pharmacokinetic properties. nih.gov

Key principles in the design of these novel derivatives include:

Molecular Hybridization: Combining the phenylmorpholine scaffold with other pharmacophoric elements to create hybrid molecules with dual or synergistic activities. This approach aims to engage multiple targets or pathways.

Structure-Based Design: Utilizing the known structure-activity relationships (SAR) of existing phenylmorpholines to guide modifications. For instance, substitutions on the phenyl ring or alterations to the alkyl groups on the morpholine ring are systematically explored. google.com The goal is to optimize interactions with the binding sites of monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's biological activity or metabolic stability. For example, modifying substituents on the aryl group can significantly alter a compound's potency and selectivity for specific monoamine transporters. core.ac.uk

Conformational Constraint: Introducing structural modifications that lock the molecule into a specific, biologically active conformation. This can increase affinity for the target receptor by reducing the entropic penalty of binding.

These design strategies are aimed at creating analogues that can elucidate the complex interplay between molecular structure and biological function, potentially leading to compounds with tailored effects on the central nervous system. google.com

Synthetic Strategies for Structurally Modified Analogues of 2-Methyl-6-phenylmorpholine HCl

A variety of synthetic routes have been developed to produce structurally modified analogues of this compound. These strategies allow for precise control over the stereochemistry and the introduction of diverse functional groups at various positions on the phenylmorpholine core.

One common approach involves the cyclization of an amino alcohol precursor. For instance, the synthesis of (2S,6S)-2-Methyl-6-phenyl-morpholine can be achieved by reacting an appropriate amine with an epoxide in a suitable solvent like methanol. google.com This is followed by a cyclization step, often facilitated by a dehydrating agent such as sulfuric acid, to form the morpholine ring. core.ac.uknih.gov

A general synthetic scheme can be described as follows:

Precursor Synthesis: An amino alcohol intermediate is prepared. For example, starting with an amine and an epoxide. google.com

Cyclization: The amino alcohol is treated with a strong acid, such as concentrated sulfuric acid, in a solvent like dichloromethane (B109758). This promotes an intramolecular reaction where the hydroxyl group displaces a leaving group (or a protonated hydroxyl group) to form the six-membered morpholine ring. core.ac.uknih.gov This cyclization typically favors the formation of the thermodynamically more stable trans isomer. nih.gov

N-Alkylation: The secondary amine of the morpholine ring can be further modified. Standard reductive amination procedures, using aldehydes (like acetaldehyde or propionaldehyde) and a reducing agent such as sodium triacetoxyborohydride, can be employed to introduce various N-alkyl groups. core.ac.uknih.gov Alternatively, N-methylation can be accomplished using methyl iodide. nih.gov

This modular approach allows for the systematic creation of a library of analogues by varying the initial starting materials (e.g., using different substituted phenyl epoxides) or by modifying the morpholine nitrogen. google.comresearchgate.net

Comparative In Vitro Mechanistic Studies of Analogues (e.g., Target Engagement, Cellular Pathway Modulation)

The primary mechanism of action for many phenylmorpholine derivatives involves the modulation of monoamine transporters. wikipedia.org Comparative in vitro studies are crucial for understanding how structural modifications affect the potency and selectivity of these compounds at their molecular targets. These studies typically involve measuring the inhibition of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) uptake in cells expressing the respective transporters (DAT, NET, and SERT).

For example, studies on a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which are structurally related to 2-Methyl-6-phenylmorpholine, have provided valuable insights. core.ac.uknih.gov The inhibitory activity is quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of the monoamine uptake.

The data reveals significant variations in potency and selectivity based on substitutions on the phenyl ring and the N-alkyl group. For instance, the unsubstituted analogue (S,S)-5a shows potent inhibition of NE and DA uptake but is much weaker at the 5-HT transporter. core.ac.uk Introducing a fluoro or bromo substituent at the para-position of the phenyl ring (analogues 5b and 5c) enhances the potency for DA uptake inhibition. core.ac.uk Furthermore, extending the N-alkyl group from methyl to ethyl or propyl also influences the activity profile. nih.gov

These in vitro assays provide direct evidence of target engagement and are foundational for understanding how these analogues modulate cellular pathways controlled by monoaminergic signaling.

| Compound | Substitution | DA Uptake (DAT) | NE Uptake (NET) | 5-HT Uptake (SERT) |

|---|---|---|---|---|

| (S,S)-5a | H | 220 | 24 | 4000 |

| (S,S)-5b | 4-F | 22 | 4.3 | 1500 |

| (S,S)-5c | 4-Br | 44 | 26 | 3600 |

| 5d | N-Methyl of 5a | 190 | 20 | 4000 |

| 5g | 3-Ethyl | 23 | 19 | 1800 |

| 5h | 3-Propyl | 6.0 | 9 | 300 |

Elucidation of Structure-Mechanism Relationships within Derivative Series

By correlating the structural features of the synthesized analogues with their in vitro activity, clear structure-mechanism relationships (SMRs) can be established. These relationships are essential for refining the rational design of new compounds with desired biological profiles.

From the data on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, several SMRs can be deduced: core.ac.uk

Aryl Substitution: Halogen substitution at the para-position of the phenyl ring generally increases the potency for dopamine transporter (DAT) inhibition. The 4-fluoro analogue (5b) is 10-fold more potent as a DAT inhibitor than the unsubstituted compound (5a). core.ac.uk This suggests that electron-withdrawing groups in this position may enhance binding affinity to DAT.

N-Alkylation: The addition of a methyl group to the nitrogen (compound 5d) has a minimal effect on monoamine uptake inhibition potency compared to the parent compound (5a). core.ac.uk This indicates that small alkyl groups at this position are well-tolerated but may not significantly enhance potency.

Alkyl Group Extension: Extending the alkyl group at the 3-position of the morpholine ring from a methyl to an ethyl (5g) or propyl (5h) group leads to a significant increase in potency at all three monoamine transporters. The 3-propyl analogue (5h) is the most potent DAT inhibitor in the series, suggesting that a larger hydrophobic group at this position is favorable for DAT interaction. core.ac.uk

These findings highlight the sensitivity of the monoamine transporters to the steric and electronic properties of the phenylmorpholine scaffold. The elucidation of such structure-mechanism relationships is a critical step in the iterative process of drug design and discovery, allowing medicinal chemists to make strategic structural changes to optimize the interaction of a molecule with its biological target. nih.govresearchgate.net

Research Gaps and Future Directions in 2 Methyl 6 Phenylmorpholine Hcl Research

Unexplored Synthetic Avenues for Novel Morpholine (B109124) Architectures

The synthesis of the morpholine scaffold is a well-established field in organic chemistry, with primary routes often starting from amino alcohols, epoxides, or olefins. researchgate.netresearchgate.net Classical methods like the Guareschi–Thorpe condensation provide access to highly substituted pyridones, which can be precursors to related heterocyclic systems. nih.gov However, the exploration of novel and more efficient synthetic strategies for creating diverse 2,6-disubstituted morpholines, particularly those with complex stereochemistry like 2-methyl-6-phenylmorpholine (B3054326), remains a fertile ground for investigation.

Future research could focus on developing asymmetric synthetic methodologies to control the stereochemistry at the C2 and C6 positions, which is crucial for pharmacological activity. While methods for synthesizing various morpholine derivatives exist, including those involving aza-oxyallyl cation intermediates or cyclization of amino alcohols, there is a need for more versatile and scalable routes to access a wider range of analogs. researchgate.netsci-hub.se For instance, developing single-step reactions, similar to the novel synthesis of 2-methyl-6-phenylpyridine (B1362071) from non-heterocyclic precursors over molecular sieve catalysts, could significantly streamline the production of new phenylmorpholine derivatives. rsc.org

Table 1: Potential Synthetic Strategies for Novel Morpholine Architectures

| Synthetic Approach | Description | Potential for Innovation |

| Asymmetric Catalysis | Utilization of chiral catalysts to control the stereospecific formation of the morpholine ring from acyclic precursors. researchgate.net | Development of novel catalysts for higher enantiomeric excess and diastereoselectivity in 2,6-disubstituted patterns. |

| Flow Chemistry | Continuous manufacturing processes for safer and more efficient synthesis, particularly for multi-step reactions. | Application to the synthesis of 2-methyl-6-phenylmorpholine and its derivatives to improve yield and purity. |

| Organometallic Reactions | Employing organometallic reagents to introduce diverse substituents onto the morpholine core. researchgate.net | Exploring new cross-coupling reactions to functionalize the phenyl ring or the morpholine nitrogen. |

| Biocatalysis | Using enzymes to perform stereoselective transformations, offering a green chemistry approach. | Identifying or engineering enzymes for the specific synthesis of chiral phenylmorpholine precursors. |

Advanced Spectroscopic Characterization of Complex Conformational Dynamics

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its interaction with biological targets. For 2-methyl-6-phenylmorpholine, the relative orientation of the methyl and phenyl groups (cis/trans isomerism) and the puckering of the morpholine ring create a complex conformational landscape. acs.org Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating these dynamics in solution. auremn.org.br

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, helping to determine the predominant conformers in solution. mdpi.commdpi.com Studies on related flexible molecules demonstrate that NMR signal line shapes can reveal exchange dynamics on a millisecond timescale, indicating the presence of multiple conformers in equilibrium. copernicus.org

Future work should involve comprehensive, multi-dimensional NMR studies (e.g., 2D NOESY, ROESY, and exchange spectroscopy) of 2-methyl-6-phenylmorpholine and its derivatives. This can help to quantify the populations of different conformers and the energy barriers to rotation around key chemical bonds. mdpi.comcopernicus.org Such experimental data is invaluable for understanding structure-activity relationships and for validating computational models. copernicus.org

Refinement of Computational Models for Enhanced Predictive Accuracy in Molecular Interactions

Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are integral to modern drug discovery. nih.gov These tools can predict how a molecule like 2-methyl-6-phenylmorpholine might bind to a protein target and what structural features are important for its activity. For example, molecular docking studies have been used to understand the binding interactions of various heterocyclic compounds with receptors like the human adenosine (B11128) A(2A) receptor or COX enzymes. indexcopernicus.comub.ac.idresearchgate.net

However, the accuracy of these predictions is highly dependent on the quality of the computational model and the force fields used. A significant research gap lies in the refinement of these models specifically for the phenylmorpholine class. Current models may not fully capture the subtle effects of conformational dynamics or the specific interactions of the morpholine's ether oxygen.

Future research should focus on integrating experimental data, such as that from advanced spectroscopic studies, with computational simulations. copernicus.org Using replica-exchange with solute tempering molecular dynamics (REST-MD) can help visualize conformational exchange and provide results that agree with high-resolution NMR spectra. copernicus.org Developing specific pharmacophore models for phenylmorpholines, based on known active and inactive compounds, could also significantly improve the predictive power of virtual screening campaigns for new analogs. nih.gov

Table 2: Computational Modeling Techniques and Areas for Refinement

| Modeling Technique | Application | Area for Refinement |

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor. indexcopernicus.com | Improving scoring functions to better account for the flexibility of the morpholine ring and solvation effects. |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time to study conformational changes. copernicus.org | Extending simulation times and using enhanced sampling techniques (e.g., REST-MD) to explore the full conformational space. |

| QSAR/3D-QSAR | Relates chemical structure to biological activity to guide the design of new compounds. nih.gov | Incorporating a larger and more diverse dataset of phenylmorpholine derivatives to build more robust and predictive models. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. nih.gov | Combining ligand-based and structure-based approaches to create more accurate pharmacophores for novel targets. |

Discovery of Novel Molecular Targets and In Vitro Mechanisms of Action for Phenylmorpholines

The primary known mechanism of action for many substituted phenylmorpholines is the release of monoamine neurotransmitters. wikipedia.org However, the vast chemical space of pharmacologically active compounds suggests that molecules can often interact with multiple targets. sci-hub.se The morpholine ring itself is a common pharmacophore found in drugs with a wide range of activities, including antitumor and anti-inflammatory effects. researchgate.netnih.gov This suggests that 2-methyl-6-phenylmorpholine and its derivatives may have additional, undiscovered biological targets.

Future research should employ target deconvolution strategies to identify new protein binding partners. This could involve phenotypic screening, where compounds are tested for their effects on cells, followed by techniques to identify the molecular target responsible for the observed phenotype. mdpi.com For example, derivatives of 2-methyl-6-phenylmorpholine could be screened for activity against panels of cancer cell lines or for effects on inflammatory pathways. mdpi.comnih.gov Once a phenotypic hit is identified, in vitro assays, such as enzyme inhibition or receptor binding assays, can be used to confirm the mechanism of action and explore structure-activity relationships. nih.gov

Potential for 2-Methyl-6-phenylmorpholine HCl Derivatives as Research Tools in Chemical Biology

A chemical probe is a small-molecule modulator of a protein's function that can be used to study biological systems. nih.govnih.gov High-quality chemical probes are essential for target validation in drug discovery and for dissecting complex cellular pathways. nih.govfebs.org Given its defined structure and biological activity, 2-methyl-6-phenylmorpholine represents a promising scaffold for the development of such probes.

To be used as a chemical probe, the parent molecule is typically modified to include a reactive group for covalent attachment to its target protein and a reporter tag for detection and isolation. mdpi.com For example, a derivative of 2-methyl-6-phenylmorpholine could be synthesized with a photoreactive group (like a benzophenone (B1666685) or diazirine) and a "clickable" alkyne handle. unimi.it This modified probe could then be used in living cells to identify its direct binding partners through chemoproteomic techniques. mdpi.com

The development of such probes would not only confirm the known targets of 2-methyl-6-phenylmorpholine in a cellular context but could also lead to the discovery of the novel molecular targets discussed in the previous section. unimi.it These tools would be invaluable for elucidating the full biological impact of this class of compounds.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 2-Methyl-6-phenylmorpholine HCl with high enantiomeric purity?

- Methodological Answer : Synthesis of morpholine derivatives typically involves ring-closure reactions or alkylation of precursor amines. For enantiomeric purity, asymmetric catalysis (e.g., chiral auxiliaries or catalysts) or resolution techniques (e.g., chiral column chromatography) should be integrated. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. For example, analogous morpholine syntheses use sodium borohydride for selective reductions and hydrochloric acid for salt formation .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Confirm enantiomeric excess using polarimetry or chiral HPLC.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Verify molecular structure (e.g., phenyl group protons at ~7.2 ppm, morpholine ring protons at ~3.5–4.0 ppm).

- HPLC/MS : Assess purity (>98%) and detect impurities (e.g., unreacted intermediates).

- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, Cl content).

- Reference Standards : Compare with certified reference materials (CRMs) for trace impurity quantification .

Q. What stability studies are critical for ensuring this compound's integrity under laboratory storage?

- Methodological Answer : Conduct accelerated degradation studies under varying conditions:

- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–3 months; analyze via HPLC for degradation products.

- Photostability : Expose to UV/VIS light per ICH Q1B guidelines.

- Humidity Sensitivity : Test at 75% RH for hygroscopicity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions or enantiomer ratios.

- Replicate Studies : Use standardized protocols (e.g., fixed concentrations, cell lines).

- Enantiomer-Specific Assays : Test isolated enantiomers to rule out stereoselective effects.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What experimental strategies are effective for studying this compound's metabolic pathways in vitro?

- Methodological Answer :

- Liver Microsome Assays : Incubate with NADPH and human/rat liver microsomes; identify metabolites via LC-QTOF-MS.

- CYP Enzyme Inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic routes.

- Stable Isotope Labeling : Track metabolic fate using deuterated analogs.

Q. How can researchers address low yields in the alkylation step during this compound synthesis?

- Methodological Answer :

- Optimize Reaction Conditions : Increase electrophile reactivity (e.g., use alkyl halides over alcohols).

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.